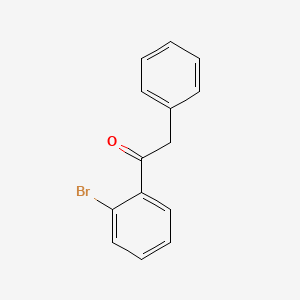

1-(2-Bromophenyl)-2-Phenylethanone

Descripción general

Descripción

1-(2-Bromophenyl)-2-phenylethanone is a chemical compound that can be utilized as an intermediate in the synthesis of various polycyclic aromatic hydrocarbons and other organic molecules. It is characterized by the presence of a bromine atom on the benzene ring, which is ortho to the benzyl group, and a phenyl group attached to the alpha position of the ethanone moiety.

Synthesis Analysis

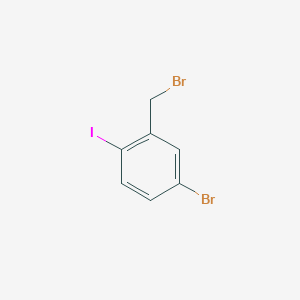

The synthesis of related compounds to 1-(2-Bromophenyl)-2-phenylethanone has been explored through various methods. For instance, o-bromobenzyl alcohol has been used as an annulating reagent in the presence of a palladium/electron-deficient phosphine catalyst to couple with o-iodobiphenyls or (Z)-β-halostyrenes, leading to the formation of triphenylenes and phenanthrenes . Additionally, bromide-mediated intermolecular annulation of phenylethanone derivatives with alkynes has been developed to form polysubstituted 1-naphthols, indicating the versatility of bromophenyl compounds in synthesis . Furthermore, 1-arylethanones have been brominated using the H2O2-HBr system to yield 2,2-dibromo-1-arylethanones, which could be a related approach to synthesizing 1-(2-Bromophenyl)-2-phenylethanone .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Bromophenyl)-2-phenylethanone has been studied through various techniques. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined, which could provide insights into the structural aspects of bromophenyl ketones . The molecular structure of related compounds, such as 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, has been elucidated, showing a four-membered ring with a dihedral angle and cis-trans relationships between substituents .

Chemical Reactions Analysis

The reactivity of bromophenyl compounds has been demonstrated in various chemical reactions. For instance, o-bromophenylzinc compounds have been used as synthetic equivalents of o-phenylene 1-anion 2-cation in Pd(0)-catalyzed cross-coupling reactions . Additionally, 2-(α-bromoalkyl)benzophenones have been converted into naphthalene derivatives through a mechanism involving the generation of 1-phenylisobenzofuran . These studies highlight the potential of 1-(2-Bromophenyl)-2-phenylethanone to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Bromophenyl)-2-phenylethanone can be inferred from related compounds. The bromination of 1-arylethanones has been shown to proceed rapidly and with high yields, suggesting that the introduction of bromine into the phenylethanone framework is an efficient process . The crystal structure determination of related bromophenyl ketones provides information on the solid-state properties, such as space group, cell dimensions, and crystallization behavior . These properties are essential for understanding the behavior of 1-(2-Bromophenyl)-2-phenylethanone in various applications and conditions.

Aplicaciones Científicas De Investigación

Synthesis of alpha-Bromoketones

- Scientific Field : Organic Chemistry

- Application Summary : “1-(2-Bromophenyl)-2-Phenylethanone” is used in the synthesis of alpha-Bromoketones .

- Methods of Application : The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone .

- Results or Outcomes : The synthesis results in a variety of alpha-Bromoketones, including Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone, 2-Bromo-1-(4-chlorophenyl)ethanone, 2-Bromo-1-(4-bromophenyl)ethanone, 2-Bromo-1-(3-bromophenyl)ethanone, and 2-Bromo-1-(4-nitrophenyl)ethanone .

Dyestuff Intermediate

- Scientific Field : Dye Chemistry

- Application Summary : “®- (+)-1- (2-Bromophenyl)ethanol”, a derivative of “1-(2-Bromophenyl)-2-Phenylethanone”, is used as a dyestuff intermediate .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The compound is described as the most important dyestuff intermediate, but no specific results or outcomes are provided .

Synthesis of Bromophenols

- Scientific Field : Organic Chemistry

- Application Summary : Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring. They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .

- Methods of Application : Bromophenols are produced by electrophilic halogenation of phenol with bromine .

- Results or Outcomes : There are five basic types of bromophenols (mono- to pentabromophenol) and 19 different bromophenols in total when positional isomerism is taken into account .

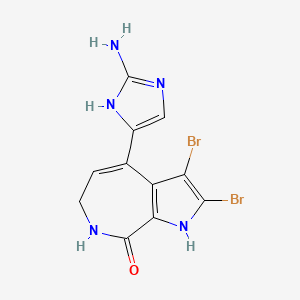

Synthesis of ABAD Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : “2-(2-Bromophenyl)pyrrolidine”, a derivative of “1-(2-Bromophenyl)-2-Phenylethanone”, is used in the synthesis of ABAD inhibitors, which have potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The compounds derived from “2-(2-Bromophenyl)pyrrolidine” exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .

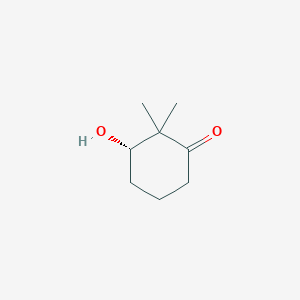

Synthesis of Substituted 2-Bromophenols

- Scientific Field : Organic Chemistry

- Application Summary : Substituted 2-bromophenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C .

- Methods of Application : The synthesis involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .

- Results or Outcomes : The synthesis results in a variety of substituted 2-bromophenols .

Synthesis of Bcl-2 Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : “2-(2-Bromophenyl)pyrrolidine”, a derivative of “1-(2-Bromophenyl)-2-Phenylethanone”, is used in the synthesis of Bcl-2 inhibitors, which have potential therapeutic relevance in the treatment and prevention of diseases related to Bcl-2 dysregulation, such as cancers and autoimmune disorders .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The compounds derived from “2-(2-Bromophenyl)pyrrolidine” exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .

Safety And Hazards

Propiedades

IUPAC Name |

1-(2-bromophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFZOFCSIFMCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506991 | |

| Record name | 1-(2-Bromophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-2-Phenylethanone | |

CAS RN |

36081-66-0 | |

| Record name | 1-(2-Bromophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)